Mycobacterium Tuberculosis-IN-5 mechanism of action
Mycobacterium Tuberculosis-IN-5 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of an Isoxazole-Based Mtb-IN-5 Compound
Disclaimer: The designation "Mycobacterium Tuberculosis-IN-5" (Mtb-IN-5) is not a standardized nomenclature and may refer to several different chemical entities in various contexts. This guide focuses on a specific isoxazole-containing compound, designated as Mtb-IN-5 (compound (-)17j) by chemical suppliers, due to the availability of initial mechanistic information. The following data and descriptions are based on publicly available information, primarily from chemical vendors, and are supplemented with general knowledge of related experimental methodologies.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, necessitating the development of novel therapeutics. Mtb-IN-5 (compound (-)17j) is an isoxazole-containing small molecule that has demonstrated promising anti-mycobacterial activity. This compound is of particular interest due to its multi-faceted mechanism of action, which includes the inhibition of bacterial respiration and biofilm formation, as well as potentiation of the activity of the first-line anti-tuberculosis drug, isoniazid (B1672263). This document provides a detailed overview of the available information on the mechanism of action of Mtb-IN-5.
Core Mechanism of Action
Mtb-IN-5 exhibits a multi-target mechanism of action against Mycobacterium tuberculosis. The primary reported activities are:
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Inhibition of Respiration: The compound interferes with the electron transport chain of Mtb, a critical process for cellular energy production in the form of ATP. The precise molecular target within the respiratory chain has not been publicly disclosed in the available information.
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Inhibition of Biofilm Formation: Mtb-IN-5 prevents the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix. Biofilms are known to contribute to antibiotic tolerance and persistence of infection.
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Synergy with Isoniazid: Mtb-IN-5 enhances the bactericidal activity of isoniazid (INH), a cornerstone of current tuberculosis therapy. This suggests that the compound may act on pathways that increase the susceptibility of Mtb to INH, or that it may have a complementary mechanism of action.
Quantitative Data
The available quantitative data for Mtb-IN-5 is limited. The following table summarizes the key reported metric:
| Parameter | Value | Species | Notes |
| IC50 | 0.70 µM | M. tuberculosis | Concentration for 50% inhibition of bacterial growth. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of Mtb-IN-5 and a general workflow for its characterization.
// Nodes Mtb_IN_5 [label="Mtb-IN-5\n(compound (-)17j)", fillcolor="#FBBC05", fontcolor="#202124"]; Respiration [label="Mtb Respiration\n(Electron Transport Chain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biofilm [label="Mtb Biofilm Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Production [label="ATP Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Growth [label="Bacterial Growth\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoniazid [label="Isoniazid (INH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INH_Activation [label="INH Activation\n(by KatG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mycolic_Acid [label="Mycolic Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Wall [label="Cell Wall Integrity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mtb_IN_5 -> Respiration [label="Inhibits", color="#34A853"]; Mtb_IN_5 -> Biofilm [label="Inhibits", color="#34A853"]; Respiration -> ATP_Production [label="Leads to"]; ATP_Production -> Bacterial_Growth [label="Essential for"]; Biofilm -> Bacterial_Growth [label="Promotes"]; Mtb_IN_5 -> Isoniazid [label="Enhances activity of", style=dashed, color="#34A853"]; Isoniazid -> INH_Activation; INH_Activation -> Mycolic_Acid [label="Inhibits"]; Mycolic_Acid -> Cell_Wall [label="Essential for"]; Cell_Wall -> Bacterial_Growth [label="Essential for"];
// Invisible edges for layout {rank=same; Mtb_IN_5; Isoniazid} }
Caption: Proposed mechanism of action for Mtb-IN-5.Experimental Protocols
Detailed experimental protocols for the characterization of Mtb-IN-5 are not available in the public domain. However, the following are general methodologies that would be employed to investigate its reported activities.
Determination of Minimum Inhibitory Concentration (MIC)
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Objective: To determine the lowest concentration of Mtb-IN-5 that inhibits the visible growth of M. tuberculosis.
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Method: A broth microdilution method is typically used.
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Prepare a two-fold serial dilution of Mtb-IN-5 in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
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Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
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Include positive (no drug) and negative (no bacteria) controls.
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Incubate the plates at 37°C for 7-14 days.
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The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.
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Respiration Inhibition Assay
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Objective: To assess the effect of Mtb-IN-5 on the respiratory activity of M. tuberculosis.
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Method: The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) of intact bacterial cells.
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Culture M. tuberculosis to mid-log phase and prepare a single-cell suspension.
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Adhere the bacteria to the bottom of a Seahorse XF microplate.
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Equilibrate the cells in an appropriate assay medium.
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Measure the basal OCR.
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Inject Mtb-IN-5 at various concentrations and continue to measure OCR to determine the inhibitory effect.
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Control compounds, such as bedaquiline (B32110) (an ATP synthase inhibitor), would be used for comparison.
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Biofilm Formation Inhibition Assay
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Objective: To quantify the ability of Mtb-IN-5 to prevent the formation of M. tuberculosis biofilms.
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Method: A crystal violet staining assay is a common method.
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Dispense a suspension of M. tuberculosis into a 96-well plate containing growth medium with varying concentrations of Mtb-IN-5.
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Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for several weeks).
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After the incubation period, remove the planktonic cells by washing the wells with a buffer.
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Stain the adherent biofilm with a crystal violet solution.
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After further washing, solubilize the bound crystal violet with a solvent (e.g., ethanol (B145695) or acetic acid).
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Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
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Synergy Testing with Isoniazid
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Objective: To determine if Mtb-IN-5 and isoniazid have a synergistic, additive, or antagonistic effect.
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Method: The checkerboard assay is a standard method for assessing drug interactions.
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Prepare a 96-well microplate with serial dilutions of Mtb-IN-5 along the x-axis and serial dilutions of isoniazid along the y-axis.
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Inoculate the plate with a standardized suspension of M. tuberculosis.
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Incubate the plate and determine the MIC of each drug alone and in combination.
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Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction. A FICI of ≤ 0.5 is generally considered synergistic.
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// Nodes Start [label="Start: Characterization of Mtb-IN-5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Assay [label="MIC Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; Respiration_Assay [label="Respiration Inhibition Assay\n(e.g., Seahorse XF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biofilm_Assay [label="Biofilm Formation\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Synergy_Assay [label="Synergy Testing with INH\n(Checkerboard Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nMechanism Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MIC_Assay; Start -> Respiration_Assay; Start -> Biofilm_Assay; Start -> Synergy_Assay; MIC_Assay -> Data_Analysis; Respiration_Assay -> Data_Analysis; Biofilm_Assay -> Data_Analysis; Synergy_Assay -> Data_Analysis; }
Caption: General experimental workflow for Mtb-IN-5 characterization.Conclusion
Mtb-IN-5 (compound (-)17j) represents a promising anti-tuberculosis lead compound with a multi-faceted mechanism of action that includes inhibition of essential bacterial processes and synergy with an existing first-line drug. Further investigation is required to identify its precise molecular targets and to fully elucidate the pathways through which it exerts its effects. The methodologies outlined in this guide provide a framework for the continued exploration of this and similar compounds in the drug discovery pipeline for new anti-tuberculosis agents.
